

# Chemical Identity and Fundamental Properties

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## Compound Focus: Chlorobutanol

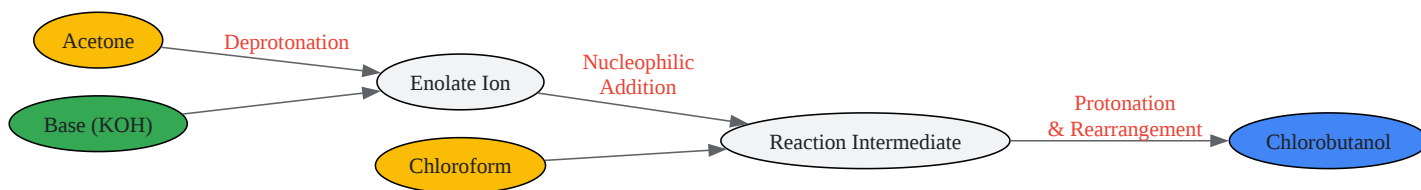
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**Chlorobutanol** is defined as a **halohydrin**, specifically a **chlorohydrin**. Its chemical structure is that of a **tertiary alcohol**, characterized by a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to three other carbon atoms. This tertiary structure significantly influences its reactivity and stability [1].

The diagram below illustrates the synthesis of **chlorobutanol** from acetone and chloroform, a classic base-catalyzed nucleophilic addition reaction.



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Synthesis of **Chlorobutanol** from Acetone and Chloroform

The following table summarizes its core chemical and physical properties [1] [2]:

Property	Specification
IUPAC Name	1,1,1-Trichloro-2-methylpropan-2-ol [1]

Property	Specification
CAS Registry Number	57-15-8 [1] [2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Cl <sub>3</sub> O [1] [2]
Molecular Weight	177.45-177.46 g/mol [1] [2]
Physical Form	White, volatile solid with a camphor-like odor [1]
Melting Point	95–99 °C (203–210 °F; 368–372 K) [1]
Boiling Point	167 °C (333 °F; 440 K) [1]
Water Solubility	Slightly soluble (~8 g/L at 20°C) [1] [2]
pKa (Predicted)	12.87 ± 0.29 [2]
Partition Coefficient (Log P)	2.03 [2]

## Synthesis and Analytical Profiling

**Synthesis Protocol** The primary industrial synthesis involves the reaction of acetone and chloroform in the presence of a strong base like potassium or sodium hydroxide [1] [3]. The process can be broken down into the following steps [3]:

- **Formation of the Enolate:** Powdered potassium hydroxide (KOH) is added to a chilled mixture of acetone and chloroform. The base deprotonates acetone, forming an enolate ion.
- **Nucleophilic Addition:** The enolate ion acts as a nucleophile and attacks the electrophilic carbon atom in chloroform (CHCl<sub>3</sub>).
- **Protonation and Rearrangement:** The resulting intermediate undergoes protonation and rearrangement to yield the final product, **chlorobutanol**.
- **Purification:** The crude product can be purified by recrystallization from an ethanol-water mixture or by sublimation [1].

**Stability-Indicating HPLC Analysis** A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for the routine, stability-indicating analysis of **chlorobutanol** in formulations like ophthalmic solutions and ointments [4].

- **Objective:** To quantify **chlorobutanol** and detect its degradation products in pharmaceutical formulations.
- **Method Details:**
  - **Column:** Reverse-phase C18 (Octadecylsilane), 10- $\mu$ m particle size.
  - **Mobile Phase:** Methanol and Water in a 50:50 ratio.
  - **Flow Rate:** 1.0 mL/min (typical, can be adjusted for system suitability).
  - **Detection:** UV absorption at 210 nm.
  - **Injection Volume:** 10-20  $\mu$ L.
  - **Sample Preparation:** Dissolve or dilute the sample in the mobile phase or a suitable solvent. For ointments, an extraction step may be necessary. The method demonstrated excellent recovery, averaging **99.4%** in the presence of an ointment vehicle [4].
- **System Suitability:** Under these conditions, **chlorobutanol** has a capacity factor ( $k'$ ) of approximately **4.1**, which indicates good retention [4].

## Pharmaceutical Applications and Safety

In pharmaceuticals, **chlorobutanol** serves multiple functions, primarily as an **antimicrobial preservative** and a **sedative-hypnotic** [1].

### Primary Pharmaceutical Uses

- **Antimicrobial Preservative:** It is used at a concentration of **0.5%** in multi-dose containers of injectables and ophthalmic solutions to inhibit microbial growth. It retains antimicrobial activity even at lower concentrations of **0.05%** in water [1]. Its mechanism involves causing disorganization of the lipid layer of microbial cell membranes, leading to increased permeability and cell lysis [5] [6].
- **Therapeutic Agent:** It has been used as a **sedative, hypnotic, and weak local anesthetic**, with effects compared to chloral hydrate and other volatile anesthetics [1].

**Toxicological and Safety Profile** It is crucial to be aware of the safety considerations for **chlorobutanol**, especially in drug formulation.

- **Toxicity:** It is toxic to the liver and is a skin and severe eye irritant [1]. The estimated lethal oral dose for humans is 50–500 mg/kg [2].
- **Animal Toxicity Data:**
  - Oral LD<sub>50</sub> (dog): **238 mg/kg** [2]
  - Oral LD<sub>50</sub> (rabbit): **213 mg/kg** [2]
  - Oral LD<sub>50</sub> (mouse): **0.99 g/kg** [2]
- **Ophthalmic Cytotoxicity:** While used in eye drops, *in vitro* studies show it can cause conjunctival and corneal cytotoxicity, ceasing normal cell movement and mitotic activity. However, it is generally

considered **less cytotoxic** than the common preservative benzalkonium chloride (BAK) [5].

- **Hypersensitivity:** Rare cases of hypersensitivity to **chlorobutanol** have been reported. For instance, multi-dose vasopressin formulations containing **chlorobutanol** are contraindicated in patients with known hypersensitivity to it [6].

## Key Considerations for Researchers

- **Stability is a Critical Parameter: Chlorobutanol is volatile and readily sublimes.** In aqueous solution, it degrades, with the rate catalyzed by hydroxide ions. It is most stable at acidic pH (e.g., pH 3) and has a limited half-life at neutral pH (approximately 3 months at pH 7.5 and 25°C). Significant losses can occur during autoclaving, and it can be absorbed by certain plastic containers like polyethylene [2].
- **Role in Drug Repurposing: Chlorobutanol** itself is not a repurposed drug, but it is mentioned in the context of modern **Artificial Intelligence (AI)-driven drug repurposing efforts** for diseases like COVID-19. Its main relevance here is as a common **excipient and preservative** in formulations of drugs that are being investigated for new therapeutic uses [7].

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